4-(3-Bromo-5-fluorophenyl)morpholine
Overview
Description
“4-(3-Bromo-5-fluorophenyl)morpholine” is a chemical compound with the molecular formula C10H11BrFNO . It has a molecular weight of 260.1 .
Synthesis Analysis
The synthesis of “4-(3-Bromo-5-fluorophenyl)morpholine” involves several steps. One method involves the reaction of 3-bromo-5-fluoroaniline with 1-bromo-2-(2-bromoethoxy)ethane and N-ethyl-N-isopropyl-propan-2-amine in DMF at 90°C .Molecular Structure Analysis
The molecular structure of “4-(3-Bromo-5-fluorophenyl)morpholine” consists of a morpholine ring attached to a phenyl ring. The phenyl ring has bromine and fluorine substituents at the 3rd and 5th positions, respectively .Physical And Chemical Properties Analysis
“4-(3-Bromo-5-fluorophenyl)morpholine” is a solid at room temperature . It has a density of 1.5±0.1 g/cm3 . The boiling point is 350.3±42.0 °C at 760 mmHg .Scientific Research Applications
Synthesis and Antidepressive Activity
4-(3-Bromo-5-fluorophenyl)morpholine derivatives show promise in antidepressant activity. For instance, studies on compounds like 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride demonstrate potential antidepressant effects, as evidenced in mice forced swimming tests, making them a subject of ongoing research in the field of depression treatment (Yuan, 2012).
Biological Activity and Antimicrobial Applications
The compound 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine shows remarkable antimicrobial and anti-tuberculosis activity. It has been synthesized and characterized, with studies confirming its potential in antibacterial, antioxidant, and anti-diabetic applications, as well as molecular docking studies for InhA protein (Mamatha S.V et al., 2019).
Potential in Veterinary Medicine
Research into the biological activity of 1,2,4-triazole derivatives like 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine shows a wide spectrum of biological activity. This includes antimicrobial and antifungal effects, highlighting its potential for medical and veterinary applications, particularly in treating fungal diseases on animal skin (Ohloblina, Bushuieva, & Parchenko, 2022).
Chemical Synthesis and Characterization
Several studies focus on the chemical synthesis and characterization of various derivatives of 4-(3-Bromo-5-fluorophenyl)morpholine. These include processes like cyclodehydrohalogenation and nucleophilic displacement, contributing to the understanding of their chemical properties and potential applications in pharmaceuticals (Abdulla, Lahiri, Crabb, & Cahill, 1971).
Antimicrobial and Antifungal Properties
The synthesis of novel derivatives like 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one, catalyzed by [BmIm] OH, reveals moderate antibacterial and antifungal activities. These compounds contribute to the expanding field of antimicrobial research (Patil, Bagul, Swami, Kotharkar, & Darade, 2011).
Safety And Hazards
properties
IUPAC Name |
4-(3-bromo-5-fluorophenyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c11-8-5-9(12)7-10(6-8)13-1-3-14-4-2-13/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXYWHREXXDPCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659729 | |
Record name | 4-(3-Bromo-5-fluorophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-5-fluorophenyl)morpholine | |
CAS RN |
1129541-62-3 | |
Record name | 4-(3-Bromo-5-fluorophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.